molecular formula C21H20N8 B12957142 1-(2-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-4-yl)-N-(pyrazin-2-yl)-1H-indazol-3-amine

1-(2-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-4-yl)-N-(pyrazin-2-yl)-1H-indazol-3-amine

Cat. No.: B12957142
M. Wt: 384.4 g/mol
InChI Key: HVXSUSZHVBRUAB-HOCLYGCPSA-N
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Description

1-(2-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-4-yl)-N-(pyrazin-2-yl)-1H-indazol-3-amine is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-4-yl)-N-(pyrazin-2-yl)-1H-indazol-3-amine typically involves multiple steps, including the formation of the diazabicycloheptane core and subsequent functionalization. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(2-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-4-yl)-N-(pyrazin-2-yl)-1H-indazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for oxidation and reduction reactions, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions may produce a variety of functionalized compounds.

Scientific Research Applications

1-(2-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-4-yl)-N-(pyrazin-2-yl)-1H-indazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-4-yl)-N-(pyrazin-2-yl)-1H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-((1S,4S)-2,5-Diazabicyclo[2.2.1]heptan-2-yl)pyridin-4-yl)-N-(pyrazin-2-yl)-1H-indazol-3-amine is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H20N8

Molecular Weight

384.4 g/mol

IUPAC Name

1-[2-[(1S,4S)-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-4-yl]-N-pyrazin-2-ylindazol-3-amine

InChI

InChI=1S/C21H20N8/c1-2-4-18-17(3-1)21(26-19-12-22-7-8-23-19)27-29(18)15-5-6-24-20(10-15)28-13-14-9-16(28)11-25-14/h1-8,10,12,14,16,25H,9,11,13H2,(H,23,26,27)/t14-,16-/m0/s1

InChI Key

HVXSUSZHVBRUAB-HOCLYGCPSA-N

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2C3=NC=CC(=C3)N4C5=CC=CC=C5C(=N4)NC6=NC=CN=C6

Canonical SMILES

C1C2CNC1CN2C3=NC=CC(=C3)N4C5=CC=CC=C5C(=N4)NC6=NC=CN=C6

Origin of Product

United States

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